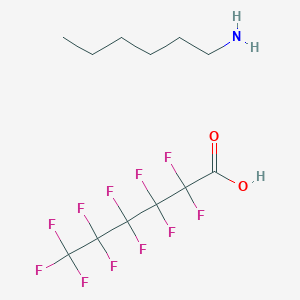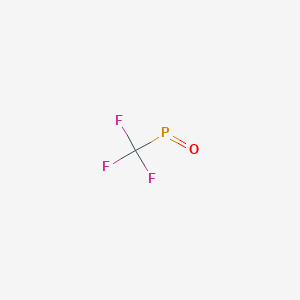![molecular formula C14H26O B14225100 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol CAS No. 826337-61-5](/img/structure/B14225100.png)
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol is a bicyclic organic compound with a unique structure characterized by a bicyclo[7.1.0]decane framework. This compound is notable for its four methyl groups and a hydroxyl group attached to the decane ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. This reaction often requires the use of strong acids or bases as catalysts and is conducted under elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,10-Tetramethylbicyclo[4.4.0]decan-5-ol: Similar bicyclic structure but with a different ring size.
2,6,10,10-Tetramethylbicyclo[3.3.0]decan-5-ol: Another bicyclic compound with a smaller ring system.
2,6,10,10-Tetramethylbicyclo[5.5.0]decan-5-ol: Larger bicyclic structure with different chemical properties.
Uniqueness
2,6,10,10-Tetramethylbicyclo[710]decan-5-ol is unique due to its specific ring size and the positioning of its functional groups
Propriétés
Numéro CAS |
826337-61-5 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2,6,10,10-tetramethylbicyclo[7.1.0]decan-5-ol |
InChI |
InChI=1S/C14H26O/c1-9-5-7-11-13(14(11,3)4)10(2)6-8-12(9)15/h9-13,15H,5-8H2,1-4H3 |
Clé InChI |
DPOOTMNUTISXQN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C2(C)C)C(CCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
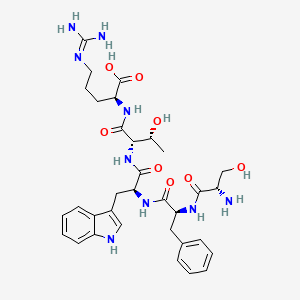
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
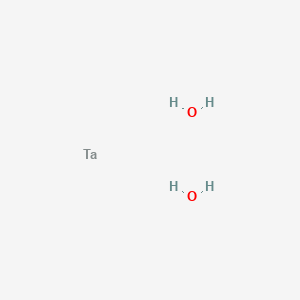

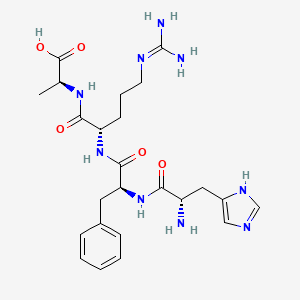
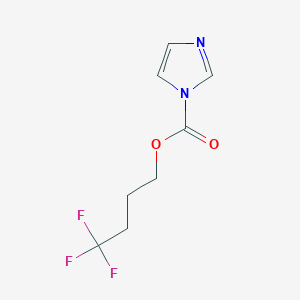
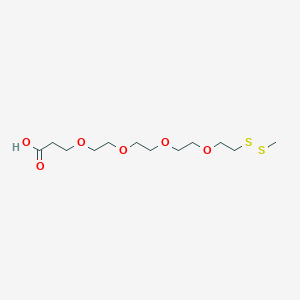
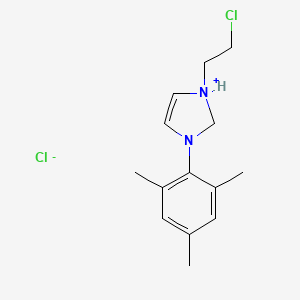
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
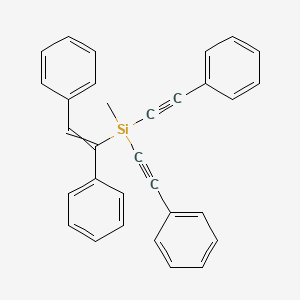
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
